Compound Description: This compound is a fumarate salt of a racemic mixture. The structure contains a quinoline ring system, a piperazine ring, and a 2,2-diphenylethan-1-one moiety. []
Relevance: This compound shares a common structural feature with 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline, specifically the presence of both a quinoline ring system and a piperazine ring. This suggests potential exploration of similar chemical space and potential overlapping biological activities. []
Compound Description: PB12 is a benzamide derivative known to be a potent and selective dopamine D4 receptor ligand. []
Relevance: While lacking a quinoline moiety, PB12's structure offers insight into potential modifications of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline. The presence of a substituted phenyl ring attached to the piperazine ring in both compounds highlights a common structural motif and suggests that exploring different substituents on this phenyl ring could influence binding affinity and selectivity for dopamine receptors. []
Compound Description: This compound is a high-affinity D3 receptor ligand with high selectivity over D2, D4, 5-HT(1A), and α1 receptors. Its lipophilicity and potential for (11)C labeling make it a candidate for Positron Emission Tomography (PET). []
Relevance: Similar to PB12, this compound lacks the quinoline ring system but shares the arylpiperazine moiety with 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline. The butyl linker between the piperazine and benzamide in this compound is noteworthy, as it could be explored as a potential modification in the target compound to modulate its pharmacological properties. []
methanone (PPZ1)
Compound Description: PPZ1 is a piperazine derivative identified as a transient receptor potential canonical (TRPC) channel activator. It exhibits dose-dependent activation of TRPC3/TRPC6/TRPC7 channels. []
Relevance: PPZ1, despite the absence of a quinoline ring, shares a crucial structural element with 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline: the arylpiperazine moiety. The variations in the aryl groups and linker moieties between these two compounds provide valuable insights into structure-activity relationships, particularly regarding TRPC channel activation. []
Compound Description: PPZ2, structurally similar to PPZ1, also acts as a TRPC channel activator with a focus on TRPC3/TRPC6/TRPC7. It has demonstrated neurotrophic effects, inducing BDNF-like neurite growth and neuroprotection in vitro. []
Relevance: The 2,3-dimethylphenylpiperazine moiety present in PPZ2 is highly similar to the corresponding moiety in 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline. This structural resemblance, despite the absence of a quinoline group in PPZ2, suggests that the shared moiety might be critical for interacting with TRPC channels or influencing their activity. []
Compound Description: L750,667 exhibits high affinity for the dopamine D4 receptor and is classified as a D4-selective ligand. Research indicates it interacts with a specific aromatic microdomain within the D4 receptor. []
Relevance: Although lacking a quinoline ring system, L750,667 provides valuable structural insights in relation to 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline. The presence of a substituted piperazine ring in both compounds, albeit with different aromatic substituents, suggests that modifications in this region could influence dopamine receptor subtype selectivity. The study's focus on an "aromatic microdomain" suggests that the overall shape and electronic properties of these compounds, influenced by their aromatic rings, are crucial for their interaction with the D4 receptor. []
Methylspiperone
Compound Description: Methylspiperone is a known dopamine receptor ligand recognized for its preferential binding to the D2 subtype. It serves as a pharmacological tool to differentiate D2 receptor activity from other dopamine receptor subtypes. []
Relevance: While structurally dissimilar to 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline, methylspiperone's interaction with a similar aromatic microdomain in dopamine receptors as L750,667 provides indirect insights. The research emphasizes the significance of aromatic interactions within this receptor microdomain, suggesting that the aromatic features of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline, particularly its quinoline and dimethylphenyl groups, may play a crucial role in its binding affinity and selectivity for dopamine receptor subtypes. []
Aripiprazole and OPC4392 (7-[3-(4-(2,3-dimethylphenyl) piperazinyl) propoxy] 2-(1H)-quinolinone)
Compound Description: Aripiprazole is an atypical antipsychotic, while its congener OPC4392 exhibits similar pharmacological properties. Both compounds demonstrate selectivity for the dopamine D2 receptor subtype. []
Relevance: While aripiprazole shares a piperazine ring with 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline, OPC4392 provides a more direct structural comparison. Both OPC4392 and the target compound possess a quinoline ring system and a 2,3-dimethylphenylpiperazine moiety. This structural similarity emphasizes the potential importance of these features for interacting with the aromatic microdomain of dopamine receptors and potentially influencing subtype selectivity. []
Compound Description: PG01037 acts as a dopamine D3 receptor antagonist, effectively blocking the effects mediated by the D3 receptor. Its high selectivity for the D3 receptor makes it a valuable tool in pharmacological studies. [, ]
Relevance: While lacking a quinoline ring, PG01037 highlights the importance of the arylpiperazine moiety shared with 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline. The presence of a 2,3-disubstituted phenyl ring attached to the piperazine, although with chlorine atoms in PG01037, suggests that modifications in this region can significantly impact dopamine receptor subtype selectivity, particularly for the D3 receptor. [, ]
Relevance: Compound 5 bears a striking structural resemblance to 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline. Both compounds share a quinoline ring system, a sulfonamide group, and an arylpiperazine moiety. The key difference lies in the substitution pattern on the phenyl ring attached to the piperazine – dichloro in Compound 5 and dimethyl in the target compound. This close structural similarity highlights the potential of subtle modifications in influencing the pharmacological and toxicological profiles of these compounds. []
Relevance: Compound 6 shares a high degree of structural similarity with 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline, possessing a quinoline ring system, a sulfonamide group, and an arylpiperazine moiety with a 2,3-dichlorophenyl substituent. The only significant difference is the length of the alkyl linker connecting the piperazine to the quinoline sulfonamide – a propyl linker in Compound 6 compared to a single bond in the target compound. This comparison suggests that altering the linker length could be a strategy to fine-tune the properties of these compounds while potentially maintaining their general activity profile. []
Compound Description: This compound is a photodegradation product of fleroxacin, a fluoroquinolone antibiotic. It forms under UV irradiation in specific fleroxacin injection formulations. []
Relevance: Despite the structural differences, Impurity-I highlights the susceptibility of piperazine-containing compounds like 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline to degradation under certain conditions. The formation of this specific photodegradation product from a fluoroquinolone antibiotic underscores the importance of understanding the stability and potential degradation pathways of compounds containing similar structural motifs. []
Compound Description: These two compounds are also photodegradation products of fleroxacin, observed under different conditions than Impurity-I. Their formation depends on the concentration of the fleroxacin injection, suggesting concentration-dependent degradation pathways. []
Relevance: Similar to Impurity-I, the formation of Impurity-II and Impurity-III from fleroxacin emphasizes the importance of considering potential degradation pathways for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline, especially under conditions like UV exposure or variations in concentration, due to the presence of the piperazine moiety. Understanding these degradation pathways is crucial for ensuring drug stability and efficacy. []
Compound Description: This arylpiperazine derivative exhibits potent analgesic activities, showing efficacy in models of both inflammatory and neuropathic pain. Notably, it achieves these effects without inducing sedative side effects. []
Relevance: While lacking the quinoline core, Compound 18 shares the crucial arylpiperazine moiety with 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline. This structural commonality, along with its potent analgesic properties, suggests that the target compound might also possess unexplored analgesic potential. Exploring modifications to incorporate structural elements of Compound 18 into the target compound could be a strategy for developing novel analgesics. []
Compound Description: Similar to Compound 18, this arylpiperazine derivative demonstrates significant analgesic activity in both the mice writhing and mice hot plate tests, indicating its potential for pain management. []
Relevance: Compound 19's structure holds particular relevance to 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline as both compounds share the identical 2,3-dimethylphenylpiperazine moiety. This shared structural feature, coupled with Compound 19's analgesic properties, strengthens the possibility that the target compound might possess unexplored therapeutic potential as an analgesic. Further investigation into modifying the target compound to incorporate elements that enhance its analgesic properties, building upon the shared structural motif with Compound 19, could be a promising avenue for drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.